1-Chloro-1,1-difluoropropan-2-one
Overview
Description
1-Chloro-1,1-difluoropropan-2-one is an organic compound with the molecular formula C₃H₃ClF₂O It is a halogenated derivative of propanone, characterized by the presence of chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-difluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of chlorodifluoromethane with acetone in the presence of a base. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of various halogenated derivatives.
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
1-Chloro-1,1-difluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-1,1-difluoropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Chloro-1,1-difluoroethane: Similar in structure but lacks the ketone group.
1-Chloro-1,2-difluoroethylene: Contains a double bond, making it more reactive.
1-Chloro-1,1-difluoroacetone: Similar structure but different reactivity due to the presence of different substituents.
Uniqueness: 1-Chloro-1,1-difluoropropan-2-one is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-1,1-difluoropropan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O/c1-2(7)3(4,5)6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCWGONGYAOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523351 | |
Record name | 1-Chloro-1,1-difluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88257-33-4 | |
Record name | 1-Chloro-1,1-difluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.